molecular formula C25H32N2O4S2 B2887762 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene CAS No. 325695-60-1

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene

Cat. No.: B2887762
CAS No.: 325695-60-1
M. Wt: 488.66
InChI Key: JSPKOSBKBNCGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two 4-methylpiperidin-1-yl sulfonyl groups attached to the fluorene core. Fluorene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Scientific Research Applications

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.

    Materials Science: Employed in the design of novel materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene typically involves multiple steps, starting from commercially available fluorene. The general synthetic route includes:

    Sulfonylation: The introduction of sulfonyl groups to the fluorene core is achieved through a sulfonylation reaction. This involves reacting fluorene with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Piperidinylation: The next step involves the substitution of the sulfonyl groups with 4-methylpiperidine. This is typically carried out using a nucleophilic substitution reaction where 4-methylpiperidine reacts with the sulfonylated fluorene in the presence of a suitable solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorene core.

    Reduction: Reduced forms of the sulfonyl groups.

    Substitution: New compounds with different functional groups replacing the sulfonyl groups.

Mechanism of Action

The mechanism of action of 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene depends on its application. In organic electronics, its mechanism involves the transport of electrons or holes through the conjugated system of the fluorene core. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime
  • 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one

Uniqueness

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene is unique due to the presence of two 4-methylpiperidin-1-yl sulfonyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability.

Properties

IUPAC Name

4-methyl-1-[[7-(4-methylpiperidin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4S2/c1-18-7-11-26(12-8-18)32(28,29)22-3-5-24-20(16-22)15-21-17-23(4-6-25(21)24)33(30,31)27-13-9-19(2)10-14-27/h3-6,16-19H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPKOSBKBNCGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCC(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.